

"2-(Ethylamino)pyridine" ^1H NMR and ^{13}C NMR spectral analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Ethylamino)pyridine

Cat. No.: B1365222

[Get Quote](#)

An In-Depth Guide to the ^1H and ^{13}C NMR Spectral Analysis of 2-(Ethylamino)pyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-(Ethylamino)pyridine**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, offering a nuanced interpretation grounded in the principles of magnetic resonance and substituent effects. We will explore the causality behind spectral features, compare the compound to structural analogues, and provide a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of 2-(Ethylamino)pyridine

2-(Ethylamino)pyridine is a substituted pyridine derivative featuring an electron-donating ethylamino group at the C-2 position. Understanding its precise structure and electronic environment is critical for its application in synthesis and medicinal chemistry. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. By analyzing chemical shifts, spin-spin coupling, and signal integration, we can map the complete proton and carbon framework of the molecule.

This guide will dissect the ^1H and ^{13}C NMR spectra, providing a predictive framework based on established chemical principles and backing it with comparative data.

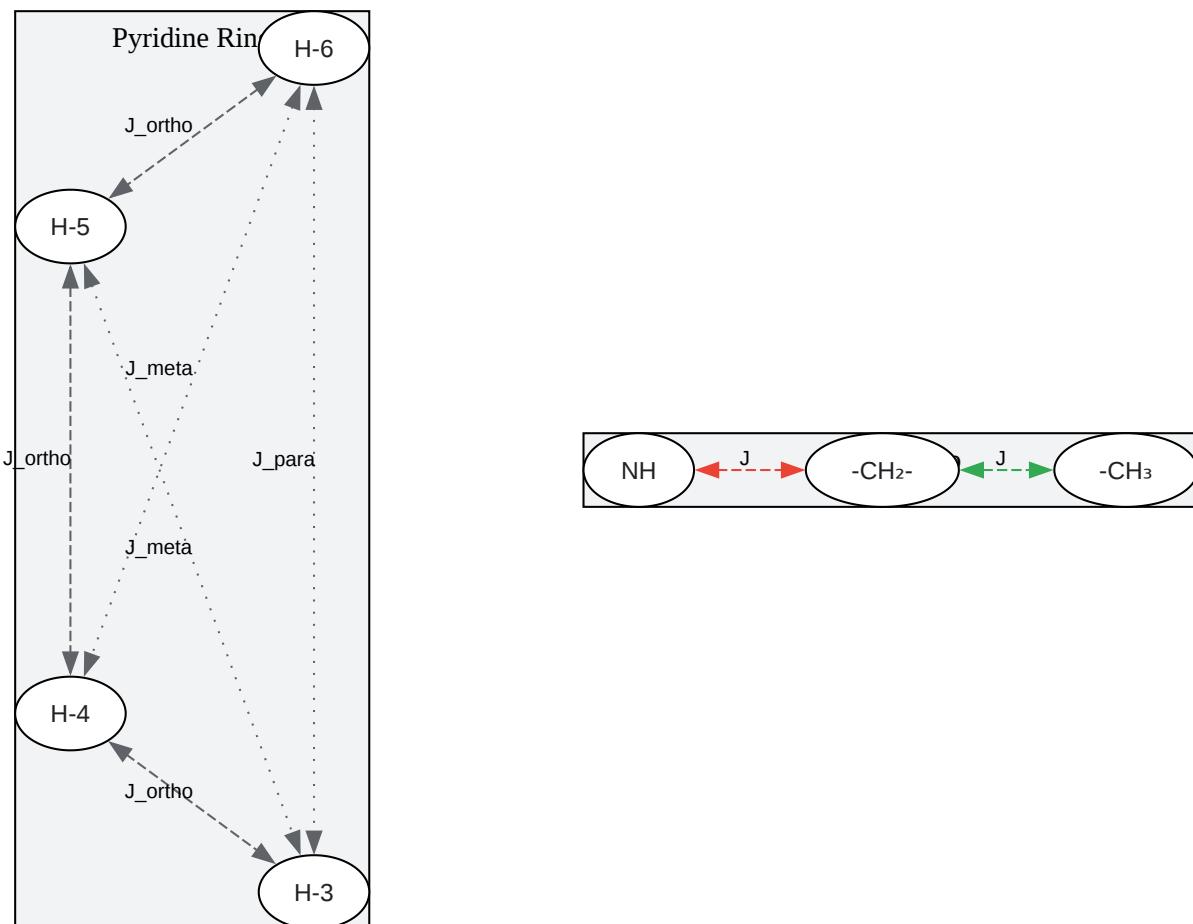
¹H NMR Spectral Analysis of 2-(Ethylamino)pyridine

The ¹H NMR spectrum of **2-(Ethylamino)pyridine** can be logically divided into three regions: the downfield aromatic region, the aliphatic region, and the exchangeable amino proton.

Theoretical Prediction and Interpretation

The ethylamino group (-NHCH₂CH₃) is a potent electron-donating group (EDG). Through resonance, it increases the electron density on the pyridine ring, particularly at the ortho (position 3) and para (position 5) carbons. This increased electron density results in magnetic shielding, causing the attached protons to resonate at a higher field (lower ppm) compared to unsubstituted pyridine.^[1] The nitrogen atom in the pyridine ring is electronegative and deshields the adjacent α -protons (H-6).^[1]

- Aromatic Protons (H-3, H-4, H-5, H-6):
 - H-6: This proton is adjacent to the ring nitrogen and is expected to be the most deshielded (highest ppm) of the ring protons, appearing as a doublet of doublets.^[1]
 - H-4: This proton is meta to the ethylamino group and will be moderately shielded. It typically appears as a triplet of doublets.
 - H-5: This proton is para to the ethylamino group and experiences significant shielding. It is expected to appear as a doublet.
 - H-3: This proton is ortho to the electron-donating group and will be the most shielded (lowest ppm) of the ring protons, appearing as a doublet.
- Ethyl Group Protons (-CH₂- and -CH₃):
 - Methylene (-CH₂-): These protons are adjacent to the nitrogen atom and a methyl group. They will appear as a quartet due to coupling with the three methyl protons (n+1 rule). The direct attachment to nitrogen causes a downfield shift compared to a standard alkane.
 - Methyl (-CH₃): These protons are adjacent to the methylene group and will appear as a triplet due to coupling with the two methylene protons.
- Amino Proton (-NH-):


- This proton's chemical shift is highly variable and depends on solvent, concentration, and temperature.[2] It often appears as a broad singlet due to quadrupole broadening from the adjacent ^{14}N nucleus and chemical exchange with the solvent or trace amounts of water.

Predicted ^1H NMR Data Summary

Proton Assignment	Predicted δ (ppm) Range	Multiplicity	Integration	Coupling Constant (J, Hz)
H-6 (Pyridine)	8.0 - 8.2	dd	1H	$J_{\text{ortho}} \approx 5\text{-}6$, $J_{\text{meta}} \approx 1\text{-}2$
H-4 (Pyridine)	7.2 - 7.4	td	1H	$J_{\text{ortho}} \approx 7\text{-}9$, $J_{\text{meta}} \approx 1\text{-}2$
H-5 (Pyridine)	6.5 - 6.7	d	1H	$J_{\text{ortho}} \approx 7\text{-}9$
H-3 (Pyridine)	6.3 - 6.5	d	1H	$J_{\text{ortho}} \approx 5\text{-}6$
-NH-	4.5 - 5.5 (variable)	br s	1H	N/A
-CH ₂ - (Ethyl)	3.2 - 3.4	q	2H	$J \approx 7$
-CH ₃ (Ethyl)	1.2 - 1.4	t	3H	$J \approx 7$

Visualization of Proton Coupling

The following diagram illustrates the key spin-spin coupling relationships within the **2-(Ethylamino)pyridine** molecule.

[Click to download full resolution via product page](#)

Caption: Proton-proton (H-H) spin coupling network in **2-(Ethylamino)pyridine**.

¹³C NMR Spectral Analysis of 2-(Ethylamino)pyridine

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For **2-(Ethylamino)pyridine**, seven distinct signals are expected.

Theoretical Prediction and Interpretation

Similar to the ^1H spectrum, the chemical shifts of the pyridine carbons are heavily influenced by the ring nitrogen and the ethylamino substituent.

- Pyridine Ring Carbons:
 - C-2: This carbon is directly attached to two nitrogen atoms (one from the ring, one from the amino group). It will be significantly deshielded and appear at the lowest field (highest ppm) of all carbons.
 - C-6: Adjacent to the ring nitrogen, this carbon is deshielded, though less so than C-2.[3]
 - C-4: This carbon is meta to the substituent and its chemical shift is less affected, appearing in the mid-range for pyridine carbons.[3]
 - C-3 & C-5: These carbons are ortho and para to the electron-donating group, respectively. They will be the most shielded (lowest ppm) of the aromatic carbons.[4]
- Ethyl Group Carbons:
 - $-\text{CH}_2-$: This carbon is attached to a nitrogen atom and will be deshielded relative to the methyl carbon.
 - $-\text{CH}_3-$: This will be the most shielded carbon in the molecule, appearing at the highest field (lowest ppm).[5]

Predicted ^{13}C NMR Data Summary

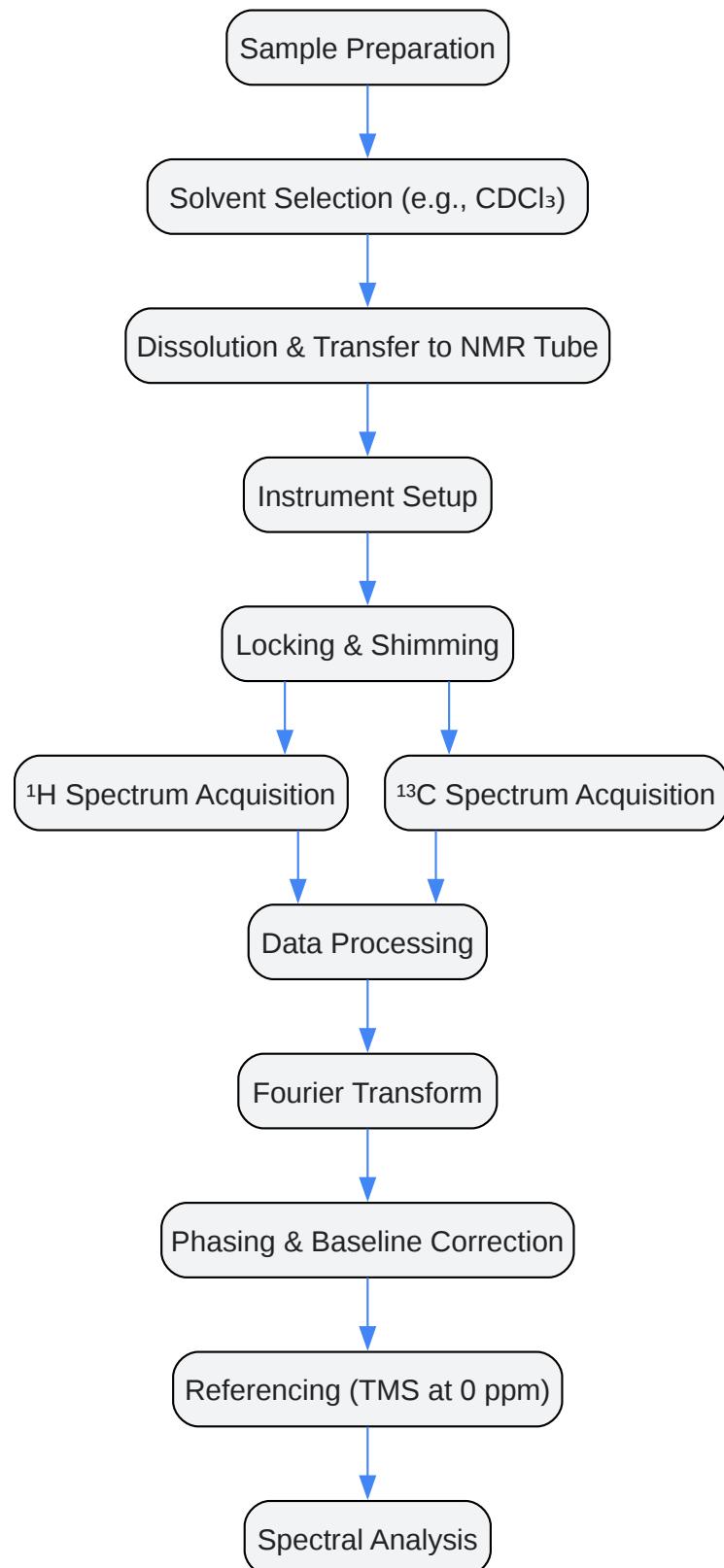
Carbon Assignment	Predicted δ (ppm) Range
C-2 (Pyridine)	158 - 162
C-6 (Pyridine)	147 - 150
C-4 (Pyridine)	137 - 140
C-5 (Pyridine)	112 - 115
C-3 (Pyridine)	106 - 109
-CH ₂ - (Ethyl)	40 - 43
-CH ₃ (Ethyl)	14 - 16

For unambiguous assignment, especially of the quaternary carbon (C-2) and other ring carbons, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.^[6] HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons that are two or three bonds away.^[6]

Comparative Spectral Analysis

To fully appreciate the spectral features of **2-(Ethylamino)pyridine**, it is instructive to compare it with structurally related compounds: 2-Aminopyridine (to observe the effect of the ethyl group) and N-Ethylaniline (to observe the effect of the pyridine ring nitrogen).

Compound	Aromatic ^1H δ (ppm)	Aliphatic ^1H δ (ppm)	Aromatic ^{13}C δ (ppm)	Aliphatic ^{13}C δ (ppm)
2-(Ethylamino)pyridine	~6.3 - 8.2	~1.3 (t), ~3.3 (q)	~106 - 162	~15, ~41
2-Aminopyridine ^[7] ^[8]	~6.4 - 8.0	N/A	~108 - 158	N/A
N-Ethylaniline ^[9] ^[10]	~6.6 - 7.2	~1.2 (t), ~3.1 (q)	~113 - 148	~15, ~38


Analysis of Comparison:

- vs. 2-Aminopyridine: The addition of the ethyl group has a minor electronic effect on the pyridine ring, with chemical shifts remaining broadly similar. The key difference is the appearance of the characteristic triplet and quartet for the ethyl group in the aliphatic region of the ^1H and ^{13}C spectra.
- vs. N-Ethylaniline: Replacing the CH group in the benzene ring with a nitrogen atom to form the pyridine ring has a profound effect. The α -carbon (C-2) and α -proton (H-6) in 2-(Ethylamino)pyridine are significantly deshielded and shifted downfield compared to their counterparts in N-Ethylaniline, a direct consequence of the electronegativity of the ring nitrogen.^[1]

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra.

Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpht.com]
- 2. ukisotope.com [ukisotope.com]
- 3. testbook.com [testbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminopyridine(504-29-0) ¹H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. N-Ethylaniline(103-69-5) ¹H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. ["2-(Ethylamino)pyridine" ¹H NMR and ¹³C NMR spectral analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365222#2-ethylamino-pyridine-1h-nmr-and-13c-nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com